7-Hydroxyheptan-2-one
Overview
Description
7-Hydroxyheptan-2-one is an organic compound with the molecular formula C7H14O2 It is characterized by the presence of a hydroxyl group (-OH) attached to the seventh carbon of a heptane chain and a ketone group (C=O) at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptan-2-one can be achieved through several methods. One common approach involves the oxidation of 7-hydroxyheptanal using mild oxidizing agents. Another method includes the reduction of 7-oxoheptanoic acid using reducing agents like sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 7-oxoheptanoic acid. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 7-oxoheptanoic acid.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: 7-oxoheptanoic acid.
Reduction: 7-hydroxyheptanal.
Substitution: Various substituted heptanones depending on the nucleophile used.
Scientific Research Applications
7-Hydroxyheptan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Heptanone: A ketone with a similar structure but lacking the hydroxyl group.
7-Hydroxyheptanal: A related compound with an aldehyde group instead of a ketone group.
Uniqueness: 7-Hydroxyheptan-2-one is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
7-hydroxyheptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBTZUIMOPVXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463620 | |
Record name | 7-hydroxyheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5070-59-7 | |
Record name | 7-hydroxyheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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